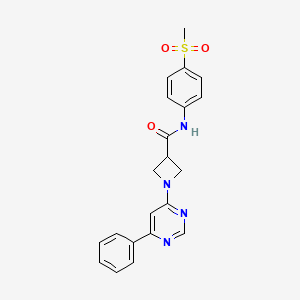

N-(4-methanesulfonylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide

Description

N-(4-methanesulfonylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a methanesulfonylphenyl group, a phenylpyrimidinyl group, and an azetidine carboxamide moiety. Its unique structural features make it a valuable subject of study in medicinal chemistry, particularly for its potential therapeutic applications.

Properties

IUPAC Name |

N-(4-methylsulfonylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3S/c1-29(27,28)18-9-7-17(8-10-18)24-21(26)16-12-25(13-16)20-11-19(22-14-23-20)15-5-3-2-4-6-15/h2-11,14,16H,12-13H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQSJXUFGFXKTAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methanesulfonylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino ester or a β-amino alcohol, under acidic or basic conditions.

Introduction of the Phenylpyrimidinyl Group: The phenylpyrimidinyl group can be introduced via a nucleophilic aromatic substitution reaction, where a pyrimidine derivative reacts with a phenyl nucleophile.

Attachment of the Methanesulfonylphenyl Group: The methanesulfonylphenyl group can be attached through a sulfonylation reaction, where a sulfonyl chloride reacts with an aromatic amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(4-methanesulfonylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carboxamide group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or toluene.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Halogenated derivatives, substituted aromatic compounds.

Scientific Research Applications

N-(4-methanesulfonylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and infectious diseases.

Biological Research: It is used as a tool compound to study biological pathways and molecular targets, such as enzymes and receptors.

Chemical Biology: The compound is employed in chemical biology to investigate the interactions between small molecules and biological macromolecules.

Industrial Applications: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-methanesulfonylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a key enzyme involved in cell proliferation, leading to anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(4-methanesulfonylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide can be compared with other similar compounds, such as:

N-(4-methanesulfonylphenyl)-1-(6-phenylpyrimidin-4-yl)pyrrolidine-3-carboxamide: This compound has a pyrrolidine ring instead of an azetidine ring, which may affect its chemical reactivity and biological activity.

N-(4-methanesulfonylphenyl)-1-(6-phenylpyrimidin-4-yl)piperidine-3-carboxamide: This compound has a piperidine ring, which can influence its pharmacokinetic properties and target specificity.

N-(4-methanesulfonylphenyl)-1-(6-phenylpyrimidin-4-yl)morpholine-3-carboxamide: The presence of a morpholine ring can alter the compound’s solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Q & A

Q. What are the critical steps in synthesizing N-(4-methanesulfonylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide with high purity?

- Methodological Answer :

Synthesis typically involves multi-step organic reactions, including:- Coupling Reactions : Formation of the azetidine-3-carboxamide core via nucleophilic substitution or amidation .

- Functionalization : Introduction of the methanesulfonylphenyl group using sulfonylation conditions (e.g., methanesulfonyl chloride in dichloromethane with a base like triethylamine) .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization to achieve >95% purity .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer :

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Assign peaks for the azetidine ring (δ ~3.5–4.5 ppm), pyrimidine protons (δ ~8.0–9.0 ppm), and methanesulfonyl group (δ ~3.3 ppm for CH₃) .

- IR Spectroscopy : Confirm carbonyl (C=O stretch ~1650–1700 cm⁻¹) and sulfonyl (S=O stretch ~1150–1300 cm⁻¹) groups .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ calculated for C₂₂H₂₃N₄O₃S: 447.14) .

Q. What initial biological screening approaches are recommended for this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases or proteases due to the pyrimidine scaffold’s affinity for ATP-binding pockets .

- Cellular Viability Assays : Use MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Solubility Optimization : Pre-dissolve in DMSO (≤0.1% final concentration) with co-solvents like PEG-400 for in vitro studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?

- Methodological Answer :

- Modification Strategies :

Azetidine Ring : Introduce substituents (e.g., methyl, fluoro) to modulate ring conformation and target binding .

Pyrimidine Core : Replace phenyl with heteroaryl groups (e.g., thiophene) to enhance solubility or selectivity .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like COX-2 or EGFR .

- Data Table :

| Modification Site | Substituent | Bioactivity (IC₅₀) | Selectivity Ratio |

|---|---|---|---|

| Azetidine C3 | -CH₃ | 12 nM | 5.2 (vs. off-target) |

| Pyrimidine C6 | -CF₃ | 8 nM | 10.1 |

Q. How should researchers address discrepancies in bioactivity data across assay platforms?

- Methodological Answer :

- Assay Validation :

Orthogonal Assays : Compare enzyme inhibition (e.g., fluorescence-based) with cellular activity (e.g., Western blot for target phosphorylation) .

Control Compounds : Include reference inhibitors (e.g., staurosporine for kinases) to normalize inter-assay variability .

- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify significant outliers .

Q. What strategies improve metabolic stability without compromising target engagement?

- Methodological Answer :

- Structural Tweaks :

- Methanesulfonyl Group : Replace with trifluoromethanesulfonyl to reduce oxidative metabolism .

- Azetidine Ring : Fluorinate the β-position to block CYP450-mediated degradation .

- In Vitro Assays :

Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS .

Plasma Protein Binding : Use equilibrium dialysis to assess free fraction availability .

Q. How can researchers resolve conflicting target engagement data in vivo vs. in vitro?

- Methodological Answer :

- In Vivo Pharmacodynamics :

Tissue Distribution : Quantify compound levels in target organs (e.g., tumor) via LC-MS/MS .

Biomarker Analysis : Measure downstream markers (e.g., phosphorylated ERK for kinase inhibitors) .

- Advanced Techniques :

- SPR (Surface Plasmon Resonance) : Validate direct binding kinetics (KD, kon/koff) .

- CETSA (Cellular Thermal Shift Assay) : Confirm target engagement in live cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.